molecular formula C9H8BrN3S B6206833 5-(3-bromo-5-methylphenyl)-1,3,4-thiadiazol-2-amine CAS No. 1388066-69-0

5-(3-bromo-5-methylphenyl)-1,3,4-thiadiazol-2-amine

Cat. No. B6206833
CAS RN: 1388066-69-0
M. Wt: 270.1
InChI Key:
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Description

The compound “5-(3-bromo-5-methylphenyl)-1,3,4-thiadiazol-2-amine” is a complex organic molecule. It contains a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms. Attached to this ring is a phenyl group (a ring of six carbon atoms, typical of many organic compounds) that is substituted with a bromine atom and a methyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiadiazole ring and the substituted phenyl ring. The bromine atom and the methyl group on the phenyl ring would contribute to the compound’s polarity .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the bromine atom, which is a good leaving group, and the thiadiazole ring, which might participate in various organic reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromine atom might increase its molecular weight and polarity. The thiadiazole ring might also contribute to its stability and reactivity .

Future Directions

The future research directions for this compound would depend on its properties and potential applications. It could be studied for its potential uses in various fields such as medicine, materials science, or chemical synthesis .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-(3-bromo-5-methylphenyl)-1,3,4-thiadiazol-2-amine involves the reaction of 3-bromo-5-methylbenzoic acid with thiosemicarbazide, followed by cyclization and reduction steps.", "Starting Materials": [ "3-bromo-5-methylbenzoic acid", "thiosemicarbazide", "sodium hydroxide", "hydrochloric acid", "sodium borohydride", "acetic acid", "ethanol" ], "Reaction": [ "Step 1: 3-bromo-5-methylbenzoic acid is reacted with thiosemicarbazide in the presence of sodium hydroxide to form 5-(3-bromo-5-methylphenyl)-1,3,4-thiadiazol-2-thiol.", "Step 2: The thiadiazole-thiol is cyclized by refluxing with hydrochloric acid to form 5-(3-bromo-5-methylphenyl)-1,3,4-thiadiazol-2-imine.", "Step 3: The imine is reduced to the amine using sodium borohydride in acetic acid and ethanol to yield the final product, 5-(3-bromo-5-methylphenyl)-1,3,4-thiadiazol-2-amine." ] }

CAS RN

1388066-69-0

Product Name

5-(3-bromo-5-methylphenyl)-1,3,4-thiadiazol-2-amine

Molecular Formula

C9H8BrN3S

Molecular Weight

270.1

Purity

95

Origin of Product

United States

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